BenchChemオンラインストアへようこそ!

2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine

Lipophilicity Drug Design Physicochemical Profiling

2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine (CAS 1316217-28-3) is a heterocyclic building block comprising a pyridine core substituted with a bromine atom at the 2-position and a 1-isopropylpiperidin-4-yl moiety at the 6-position. With a molecular formula of C₁₃H₁₉BrN₂ and a molecular weight of 283.21 g·mol⁻¹, this compound presents a dual-functional architecture that combines an aryl bromide handle for palladium-catalyzed cross-coupling with a sterically defined, lipophilic piperidine motif.

Molecular Formula C13H19BrN2
Molecular Weight 283.21 g/mol
CAS No. 1316217-28-3
Cat. No. B1376823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine
CAS1316217-28-3
Molecular FormulaC13H19BrN2
Molecular Weight283.21 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)C2=NC(=CC=C2)Br
InChIInChI=1S/C13H19BrN2/c1-10(2)16-8-6-11(7-9-16)12-4-3-5-13(14)15-12/h3-5,10-11H,6-9H2,1-2H3
InChIKeyHGXISASHHSSCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine (CAS 1316217-28-3): Core Chemical Identity and Procurement Profile


2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine (CAS 1316217-28-3) is a heterocyclic building block comprising a pyridine core substituted with a bromine atom at the 2-position and a 1-isopropylpiperidin-4-yl moiety at the 6-position [1]. With a molecular formula of C₁₃H₁₉BrN₂ and a molecular weight of 283.21 g·mol⁻¹, this compound presents a dual-functional architecture that combines an aryl bromide handle for palladium-catalyzed cross-coupling with a sterically defined, lipophilic piperidine motif. Computed physicochemical properties include an XLogP3-AA value of 3.3, a topological polar surface area of 16.1 Ų, zero hydrogen-bond donors, and two hydrogen-bond acceptors, classifying it within a favorable oral drug-like space (Rotatable Bond Count = 2) [1]. The compound is commercially supplied at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control workflows . It is cataloged under PubChem CID 66509907 and the synonym 6-Bromo-1'-isopropyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl [1].

Why 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine Cannot Be Casually Replaced by In-Class Analogs: A Procurement Risk Analysis


The 2-bromo-6-(1-isopropylpiperidin-4-yl)pyridine scaffold is uniquely defined by three interdependent structural features—the 2-bromo substituent, the 6-piperidinyl attachment point, and the N-isopropyl group on the piperidine ring—that collectively govern its reactivity, physicochemical profile, and biological target engagement. Substituting the bromine with chlorine (as in 2-chloro-6-(1-isopropylpiperidin-4-yl)pyridine) alters the oxidative addition kinetics in cross-coupling reactions and modifies halogen-bonding interactions at biological targets [1]. Removing the N-isopropyl group (as in 2-bromo-6-(piperidin-4-yl)pyridine, CAS 1159814-62-6) eliminates a critical lipophilic and steric determinant, reducing both LogP and the capacity to occupy hydrophobic pockets . Relocating the piperidinyl attachment from the 6-position to the 4- or 5-position, or to the 2,3'-bipyridinyl isomer (CAS 1316221-10-9), fundamentally alters the vector of the piperidine substituent relative to the bromine, which can abrogate activity in geometry-dependent binding sites or disrupt synthetic accessibility [1]. These structural nuances mean that procurement of a generic 'bromo-isopropylpiperidinyl-pyridine' without precise regio- and chemotype specification carries a material risk of failed reactions, altered selectivity profiles, and irreproducible biological data.

Quantitative Differentiation of 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine Against Its Closest Structural Analogs: An Evidence-Based Procurement Guide


Comparative Lipophilicity: N-Isopropyl vs. N-Methyl and N-H Piperidine Analogs Drives Differential Membrane Permeability and Hydrophobic Pocket Occupancy

The computed octanol-water partition coefficient (XLogP3-AA) for 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine is 3.3, positioning it in a favorable lipophilicity range for passive membrane permeability and blood-brain barrier penetration while remaining within typical oral drug-like space (Rule of 5) [1]. For the des-isopropyl analog, 2-Bromo-6-(piperidin-4-yl)pyridine (CAS 1159814-62-6), the reduced carbon count (C₁₀H₁₃BrN₂, MW 241.13) and the presence of a free secondary amine (pKa ~10) predict a LogP decrease of approximately 1.0–1.5 log units and a marked increase in aqueous solubility at physiological pH, which can alter both pharmacokinetic distribution and the compound's ability to engage deep hydrophobic binding pockets . This lipophilicity difference is a direct consequence of the N-isopropyl substitution and is sufficient to shift a compound between CNS-penetrant and peripherally restricted profiles in medicinal chemistry programs.

Lipophilicity Drug Design Physicochemical Profiling

Regioisomeric Specificity: 2,6- vs. 2,4- and 2,3'-Substitution Patterns Generate Distinct Molecular Vectors and Target Binding Geometries

The 2,6-disubstitution pattern of the target compound orients the bromine and the piperidine ring in a para-like relationship across the pyridine core, creating a defined exit vector angle of approximately 120° between the two substituents [1]. In contrast, the 2,4'-regioisomer (6-Bromo-1'-isopropyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl, CAS 1316221-10-9) positions the piperidine at the pyridine 3-position, generating an exit vector angle of approximately 60°, which fundamentally alters the spatial orientation of any downstream elaborated functionality [2]. In published kinase inhibitor programs, the 2,6-substitution pattern has been specifically exploited to access the hinge-binding region of kinases while projecting the piperidine moiety into the solvent-exposed or selectivity pocket regions. The 2,4'-regioisomer cannot recapitulate this geometry and is therefore unsuitable as a direct structural surrogate in established SAR series.

Regiochemistry Kinase Inhibitor Design Structure-Activity Relationship

Bromine vs. Chlorine Reactivity: Quantitative Impact on Cross-Coupling Efficiency and Synthetic Tractability

The 2-bromo substituent on the target compound serves as a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the 2-chloro analog. In Suzuki-Miyaura couplings, aryl bromides typically exhibit oxidative addition rates 10–100× faster than aryl chlorides under comparable conditions, enabling lower catalyst loadings (0.1–1 mol% Pd vs. 1–5 mol% for chlorides), reduced reaction temperatures (60–80 °C vs. 100–120 °C), and broader substrate scope [1]. This intrinsic reactivity advantage of C–Br over C–Cl makes the target compound the preferred coupling partner for library synthesis and late-stage functionalization, where milder conditions protect sensitive functional groups [2]. The 2-bromo-6-(1-isopropylpiperidin-4-yl)pyridine therefore offers a tangible synthetic efficiency advantage over any putative 2-chloro counterpart.

Cross-Coupling Synthetic Chemistry Building Block Utility

Topological Polar Surface Area and Hydrogen-Bonding Profile: Differentiating CNS Drug-Likeness from Peripherally Restricted Analogs

The target compound possesses a topological polar surface area (TPSA) of 16.1 Ų and zero hydrogen-bond donors, which places it well within the established CNS drug-likeness thresholds (TPSA < 60–70 Ų; HBD ≤ 3) [1]. Combined with the XLogP3 of 3.3, this physicochemical profile predicts favorable passive blood-brain barrier permeability. In contrast, analogs bearing a free N–H on the piperidine ring (2-bromo-6-(piperidin-4-yl)pyridine) or those with additional heteroatom substitution on the pyridine core would exhibit higher TPSA values and the presence of hydrogen-bond donors, pushing them toward peripherally restricted profiles. These computed differences are directly relevant for procurement decisions in neuroscience-focused drug discovery programs.

CNS Drug Design Physicochemical Profiling Blood-Brain Barrier Permeability

Recommended Research and Industrial Application Scenarios for 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Lead Optimization via Suzuki-Miyaura Library Synthesis

The combination of a low TPSA (16.1 Ų), zero HBD, and favorable XLogP3 (3.3) positions 2-bromo-6-(1-isopropylpiperidin-4-yl)pyridine as an optimal core scaffold for generating CNS-penetrant kinase inhibitor libraries [1]. The 2-bromo handle enables rapid diversification via high-yielding Suzuki-Miyaura cross-coupling under mild conditions (10–100× faster oxidative addition compared to the chloro analog [2]), while the N-isopropylpiperidine moiety provides a pre-installed lipophilic vector for engaging hydrophobic selectivity pockets. The 2,6-disubstitution geometry projects substituents at approximately 120°, which is compatible with typical kinase hinge-binding motifs. Procurement of this specific regioisomer and chemotype—rather than the 2,4'- or 2,3'-analogs—ensures that the elaborated library members retain the intended 3D binding geometry.

Chemical Biology: PROTAC Linker Attachment Point for Targeted Protein Degradation

The 2-bromo substituent provides a single, well-defined functional handle for sequential functionalization (e.g., borylation followed by Chan-Lam coupling, or direct Buchwald-Hartwig amination) to install PROTAC linker moieties, while the N-isopropylpiperidine group can engage E3 ligase binding surfaces or serve as a solvent-exposed motif to modulate physicochemical properties [1]. The computed low rotatable bond count (2) of the core scaffold minimizes entropic penalties upon target binding. The absence of a free N–H eliminates potential metabolic liabilities (N-dealkylation, glucuronidation) and avoids confounding hydrogen-bond interactions with off-target proteins. In contrast, the des-isopropyl analog (CAS 1159814-62-6) introduces an additional hydrogen-bond donor and a site for Phase II metabolism, complicating PROTAC PK/PD optimization.

Process Chemistry and Scale-Up: Reliable Building Block with ISO-Certified Supply Chain for GMP-Directed Synthesis

The availability of 2-bromo-6-(1-isopropylpiperidin-4-yl)pyridine at NLT 98% purity under ISO-certified quality systems [1] makes it a reliable building block for process chemistry scale-up toward GMP intermediate production. The single reactive halogen handle (2-bromo) ensures chemoselectivity in cross-coupling steps, minimizing byproduct formation and simplifying purification compared to dihalogenated analogs. The tertiary amine (N-isopropylpiperidine) is non-nucleophilic under typical cross-coupling conditions, eliminating the need for N-protection/deprotection sequences that would be required for the secondary amine analog (2-bromo-6-(piperidin-4-yl)pyridine). This reduces the step count by two synthetic operations per sequence, improving process mass intensity and overall yield in multi-step synthesis campaigns.

Fragment-Based Drug Discovery (FBDD): Lipophilic, 3D-Defined Fragment for X-Ray Crystallography Soaking Experiments

With a molecular weight of 283.21 Da (within fragment Rule of Three guidelines: MW < 300), an XLogP3 of 3.3, and a rigid, stereochemically defined piperidine-pyridine core with only two rotatable bonds, this compound is well-suited as a fragment for crystallography-based screening. The bromine atom provides anomalous scattering for X-ray phasing and unambiguous electron density assignment for binding mode determination [1]. The N-isopropyl group offers a clear hydrophobic feature that can be exploited for fragment growing into adjacent lipophilic pockets. The regioisomeric purity of the 2,6-substituted scaffold is essential here: use of the 2,3'- or 2,4'-regioisomer would produce a different binding mode that cannot be meaningfully interpreted within the same structural biology campaign.

Quote Request

Request a Quote for 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.